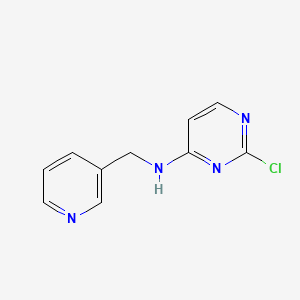

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-10-13-5-3-9(15-10)14-7-8-2-1-4-12-6-8/h1-6H,7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUYUQNOFDIDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

- Starting Material: 2-methylthio-4-chloropyrimidine derivatives.

- Nucleophile: Pyridin-3-ylmethylamine or related amines.

- Alkali/Base: Triethylamine, pyridine, sodium carbonate, or sodium hydroxide.

- Solvents: Methanol, methylene dichloride, acetonitrile, toluene, or tetrahydrofuran.

- Chlorinating Agents: Sulfuryl chloride, phosphorus oxychloride, thionyl chloride, or oxalyl chloride.

Stepwise Procedure

| Step | Description | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Substitution at 4-position | React 2-methylthio-4-chloropyrimidine with pyridin-3-ylmethylamine in methanol with sodium hydroxide at 0°C to room temperature for 6 h | Formation of 2-methylthio-4-(pyridin-3-ylmethylamino)pyrimidine intermediate | ~87% |

| 2 | Chlorination at 2-position | Treat intermediate with sulfuryl chloride in methylene dichloride at 0°C to room temperature for 3 h | Conversion to this compound | ~78% |

This two-step protocol ensures high selectivity for substitution at the 4-position before chlorination at the 2-position, minimizing isomer and by-product formation.

Research Findings and Analysis

- Selectivity and Yield: The use of 2-methylthio-4-chloropyrimidine as the starting material improves regioselectivity by preventing substitution at the 2-position during amination, which is a common side reaction in other methods.

- Reaction Solvents and Bases: Methanol with sodium hydroxide provides an efficient medium for the substitution step, while methylene dichloride is preferred for chlorination due to its inertness and ability to dissolve reactants and reagents effectively.

- Chlorination Reagents: Sulfuryl chloride is favored for chlorination because it offers mild reaction conditions and high conversion rates without excessive side reactions.

- Purification: The final product is purified by silica gel column chromatography using petroleum ether and methylene dichloride mixtures, achieving purity levels above 95%.

Comparative Data Table of Preparation Methods

| Parameter | Method Using 2-Methylthio-4-chloropyrimidine | Alternative Direct Chlorination Methods |

|---|---|---|

| Starting Material | 2-methylthio-4-chloropyrimidine | 2,4-dichloropyrimidine or 4-chloropyrimidine |

| Substitution Step | Amination at 4-position under basic conditions | Possible competing substitution at 2- and 4-positions |

| Chlorination Step | Chlorination of methylthio intermediate | Direct chlorination often leads to isomeric mixtures |

| Yield (Overall) | 65-70% combined yield | Typically lower due to by-products |

| Purity | >95% after chromatography | Lower, requires extensive purification |

| Reaction Time | ~9 hours total | Variable, often longer due to side reactions |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine or pyrimidine rings to their respective dihydro derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon or sodium borohydride in solvents like ethanol or methanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidinamine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridine or dihydropyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 2-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is in cancer therapy. Preliminary studies indicate that this compound exhibits potential antitumor properties by acting as an inhibitor of various kinases involved in cancer progression. Its structural characteristics enable it to bind effectively to target proteins, potentially disrupting cancer cell signaling pathways.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity. Research has shown that derivatives of pyrido[3,2-d]pyrimidines exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics.

Neuroprotective Effects

The compound's structural analogs have been explored for neuroprotective applications, particularly in targeting neuronal nitric oxide synthase (nNOS). Selective inhibition of nNOS is crucial for treating neurodegenerative disorders, and compounds similar to this compound have shown promise in this area .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Common methods include:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles to form derivatives with enhanced biological properties.

- Coupling Reactions : Employing cross-coupling techniques to attach different functional groups or moieties that may improve pharmacokinetic profiles or target specificity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyridine and pyrimidine rings allow for strong binding interactions with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Pyrazolyl Derivatives

- CPR3 and CPR4 : These compounds, 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivatives, act as dual degraders of Src and IGF-1R proteins in cancer cells (MCF7 and A549). At 5 μM, they degrade both targets, demonstrating potent anticancer activity. In contrast, the pyridin-3-ylmethyl analog may exhibit different target selectivity due to steric and electronic variations in the amine substituent .

- Synthetic Yield : The synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 543712-91-0) achieves a 48% yield under microwave-assisted conditions (60°C, 72 hours), suggesting that the pyridin-3-ylmethyl variant might require optimized conditions for similar efficiency .

Thieno[3,2-d]pyrimidine Analogs

- This analog is explored as a pharmaceutical intermediate but lacks reported biological data .

Trifluoromethyl and Oxadiazole Derivatives

- U7 and U8: 5-Chloro/bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)pyrimidin-4-amine derivatives exhibit broad-spectrum insecticidal (LC50 = 3.57–4.22 mg/L against Mythimna separata) and fungicidal activity (EC50 = 24.94–30.79 mg/L against Pseudoperonospora cubensis). The trifluoromethyl and oxadiazole moieties enhance lipophilicity and target binding, diverging from the pyridin-3-ylmethyl group’s pharmacological profile .

Aryl-Substituted Analogs

- 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 1197956-18-5): The isopropylsulfonyl group increases molecular weight (311.79 g/mol) and polar surface area, likely improving solubility but reducing membrane permeability compared to the pyridin-3-ylmethyl analog (MW ≈ 220.66 g/mol) .

- 2-Chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine (CAS 1036705-78-8): The electron-withdrawing trifluoromethyl group may enhance metabolic stability but could reduce nucleophilic reactivity at the pyrimidine ring .

Structural and Physicochemical Properties

Biological Activity

2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and pharmacological profiles based on recent research findings.

The compound is believed to act primarily as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), a molecule that, when overproduced, contributes to neurotoxicity and cell death in conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrimidine and pyridine rings significantly affect the compound's potency and selectivity. For instance, substituents on the pyrimidine ring can enhance the binding affinity for nNOS, while changes to the linker between aromatic systems can optimize cellular permeability and reduce off-target effects .

Antitumor Properties

Recent studies have highlighted the antitumor activity of pyrimidine derivatives, including this compound. These compounds have shown cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been correlated with increased potency against tumor cells, suggesting that further structural optimization could yield more effective anticancer agents .

Neuroprotective Effects

The neuroprotective potential of this compound stems from its ability to selectively inhibit nNOS. This selectivity is crucial as it minimizes adverse effects associated with inhibition of other nitric oxide synthase isoforms (iNOS and eNOS). In vivo studies have demonstrated that compounds with similar structures can reverse hypoxia-induced damage in animal models, indicating a promising avenue for therapeutic development in neuroprotection .

Case Studies

- Neuroprotection in Animal Models : In a study involving pregnant rabbits subjected to induced uterine hypoxia, administration of similar nNOS inhibitors led to a significant reduction in neonatal mortality, showcasing their potential in treating hypoxic conditions .

- Anticancer Activity : A series of pyrimidine derivatives were tested against various cancer cell lines, revealing that modifications to the 4-position on the pyrimidine ring enhanced cytotoxicity. For example, compounds with bulky hydrophobic groups showed improved activity against non-small cell lung cancer cells .

Data Tables

| Compound | Target | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| This compound | nNOS | 0.368 | Neuroprotective |

| Pyrimidine Derivative A | USP1/UAF1 | 1.9 | Anticancer |

| Pyrimidine Derivative B | α7 nAChR | 7.0 | Neuronal Activation |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine to improve yield and purity?

- Methodological Answer: Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, microwave-assisted synthesis in 1,4-dioxane at 80°C under argon, coupled with flash column chromatography, has been used to achieve yields up to 64% for analogous pyrimidin-4-amine derivatives . Using hindered bases like N,N-diisopropylethylamine (DIPEA) can suppress side reactions during nucleophilic substitution. Monitoring reaction progress via TLC or HPLC and optimizing stoichiometric ratios (e.g., 1.0 equiv. amine to 1.0 equiv. dichloropyrimidine) are critical for reproducibility .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer: Structural confirmation relies on multimodal spectroscopic analysis:

- 1H/13C NMR: Key signals include the pyrimidine proton (e.g., δ ~8.15 ppm for H-5) and pyridinylmethyl group protons (δ ~4.70 ppm for -CH2-). Aromatic protons in the pyridine ring typically appear between δ 7.30–8.90 ppm .

- HRMS: Accurate mass analysis (e.g., [M+H]+) confirms molecular formula. For example, a derivative with molecular formula C12H10ClN5 showed a calculated mass of 259.69, matching experimental data .

- X-ray crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for verifying regioselectivity in substitution reactions .

Advanced Research Questions

Q. How do structural modifications to the pyridin-3-ylmethyl group influence the biological activity of this compound?

- Methodological Answer: Systematic structure-activity relationship (SAR) studies involve:

- Substituent variation: Introducing electron-withdrawing groups (e.g., -CF3) or bulky substituents on the pyridine ring can enhance target binding affinity. For instance, trifluoromethyl-substituted analogs showed improved tubulin polymerization inhibition (IC50 < 1 µM) .

- Linker optimization: Replacing the methylene linker (-CH2-) with ethylene (-CH2CH2-) or incorporating heteroatoms (e.g., -O-) alters conformational flexibility and solubility. A study on pyridinylmethylamine derivatives demonstrated that extended linkers reduced cytotoxicity while maintaining target engagement .

- Bioisosteric replacement: Substituting pyridine with thiazole or imidazole rings can modulate pharmacokinetic properties. For example, thienopyrimidine analogs exhibited enhanced anti-parasitic activity compared to pyrimidine derivatives .

Q. What computational strategies can predict the target binding modes of this compound?

- Methodological Answer:

- Molecular docking: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of potential targets (e.g., JAK kinases, tubulin). Key interactions include hydrogen bonding with backbone amides (e.g., Glu966 in JAK2) and π-π stacking with aromatic residues (e.g., Phe998) .

- MD simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and interaction fingerprints to identify critical residues .

- Free energy calculations: MM-PBSA/GBSA methods estimate binding free energy (ΔG). For example, a derivative binding to tubulin showed ΔG = -42.6 kcal/mol, correlating with experimental IC50 values .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Methodological Answer:

- Replicate assays: Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) to verify activity. Discrepancies may arise from cell-specific expression of targets .

- Control for off-target effects: Employ orthogonal assays (e.g., thermal shift assays for target engagement) and genetic knockdown (e.g., siRNA) to confirm mechanism .

- Analyze physicochemical properties: Differences in logP (>3.5) or solubility (<10 µM) can lead to false negatives. Use HPLC-UV to quantify cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.